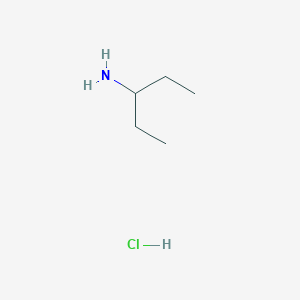

Pentan-3-amine hydrochloride

Description

Pentan-3-amine hydrochloride (C₅H₁₃N·HCl) is a branched aliphatic amine salt with a molecular weight of 123.62 g/mol . It is supplied as a solid by Sigma-Aldrich for early discovery research, though users must independently verify its identity and purity due to the absence of provided analytical data . The compound exhibits acute oral toxicity (Category 3) and eye irritation (Category 2) . Its SMILES string (NC(CC)CC.Cl) and InChI key (SNZAGZGEMYZBEO-UHFFFAOYSA-N) highlight its structural features: a secondary amine with a pentyl backbone and a chloride counterion .

Properties

CAS No. |

5398-26-5 |

|---|---|

Molecular Formula |

C5H14ClN |

Molecular Weight |

123.62 g/mol |

IUPAC Name |

pentan-3-amine;hydrochloride |

InChI |

InChI=1S/C5H13N.ClH/c1-3-5(6)4-2;/h5H,3-4,6H2,1-2H3;1H |

InChI Key |

SNZAGZGEMYZBEO-UHFFFAOYSA-N |

SMILES |

CCC(CC)N.Cl |

Canonical SMILES |

CCC(CC)N.Cl |

Other CAS No. |

5398-26-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Pentan-3-amine hydrochloride and structurally related compounds:

Q & A

Basic: What analytical methods are recommended to confirm the identity and purity of Pentan-3-amine hydrochloride?

Answer:

Pentan-3-amine hydrochloride is often supplied without analytical data, requiring researchers to verify identity and purity independently . Recommended methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks for the amine and hydrochloride groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying impurities under optimized solvent conditions (e.g., reverse-phase C18 columns).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and Cl.

Reference Standards : Use certified reference materials (CRMs) for calibration, and cross-validate results with independent techniques.

Basic: What safety protocols should be followed when handling Pentan-3-amine hydrochloride?

Answer:

Based on hazard classifications (Acute Tox. Category 3, Eye Irrit. Category 2) :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolution.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures : Rinse eyes/skin with water for 15 minutes if exposed. Maintain access to SDS and emergency contact protocols.

Advanced: How can synthesis protocols for Pentan-3-amine hydrochloride be optimized for yield and scalability?

Answer:

Key considerations include:

- Amine Protonation : React pentan-3-amine with stoichiometric HCl in anhydrous ethanol under controlled pH (4–5) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

- Industrial Methods : Implement continuous flow reactors for precise temperature/pressure control and automated monitoring .

Validation : Use in-line FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination.

Advanced: How should researchers address discrepancies in reported physicochemical properties of Pentan-3-amine hydrochloride?

Answer:

Contradictions in literature (e.g., melting points, solubility) may arise from polymorphic forms or impurities. Mitigation strategies:

- Reproducibility Checks : Replicate experiments under standardized conditions (solvent grade, humidity control).

- Advanced Characterization : Use differential scanning calorimetry (DSC) for polymorph identification and dynamic vapor sorption (DVS) for hygroscopicity analysis.

- Data Transparency : Publish full experimental details (e.g., drying methods, instrument calibration) to enable cross-comparisons .

Advanced: What experimental designs are suitable for studying the stability of Pentan-3-amine hydrochloride under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC-MS .

- Light Sensitivity : Use UV-vis spectroscopy to assess photolytic decomposition under ICH Q1B guidelines.

- Long-Term Storage : Store aliquots at -20°C in amber vials with desiccants; compare results to room-temperature controls .

Advanced: How can researchers design assays to investigate the biological interactions of Pentan-3-amine hydrochloride?

Answer:

- Receptor Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target receptors.

- Cellular Assays : Evaluate cytotoxicity in HEK293 or HepG2 cells using MTT assays. Include positive/negative controls (e.g., ethanolamine for amine-related effects) .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.